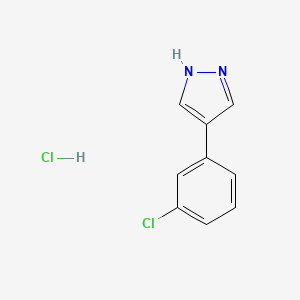

4-(3-chlorophenyl)-1H-pyrazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-chlorophenyl)-1H-pyrazole hydrochloride is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a pyrazole ring substituted with a 3-chlorophenyl group, and it is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final product is obtained by treating the pyrazole with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Analyse Chemischer Reaktionen

Substitution Reactions

Pyrazole derivatives undergo nucleophilic aromatic substitution, particularly at positions adjacent to electron-withdrawing groups. For example:

-

Alkylation : Reaction with alkyl halides (e.g., 2-nitrobenzyl bromide) in polar aprotic solvents using phase-transfer catalysts .

-

ANRORC reactions : Nucleophilic attack by hydrazines or amines at electrophilic carbons (e.g., C-5 in pyrazoles), leading to ring-opening and rearrangement .

Condensation and Addition Reactions

-

Hydroxyalkylation : Reactions with hydroxylamine or semicarbazide to form oximes or thiosemicarbazones .

-

Friedel-Crafts-type reactions : Alkylation or acylation at the pyrazole ring under acidic conditions .

Oxidative and Reductive Transformations

-

Oxidation : Conversion of pyrazolidinones to pyrazoles using oxidizing agents (e.g., air, molecular oxygen) .

-

Reduction : Reduction of nitro groups to amines using standard reducing agents .

ANRORC Mechanism

Involves nucleophilic attack on pyrazole carbons, followed by ring-opening and rearrangement:

-

Nucleophilic attack : Hydrazine or amine attacks C-5 (or C-3) of the pyrazole ring .

-

Proton transfer : Solvent-assisted proton transfer forms an open-chain intermediate.

-

Intramolecular attack : Internal nucleophilic atom (e.g., hydrazine’s terminal nitrogen) attacks another carbon, restoring aromaticity .

Dehydrogenation

Pyrazolidinones are oxidized to pyrazoles using oxygen/air in polar aprotic solvents (e.g., DMF) with bases like NaOH .

Research Findings and Trends

-

Efficient syntheses : One-pot processes avoid isolation of intermediates, improving yields and reducing costs .

-

Regioselectivity : Substitution patterns (e.g., methyl groups) direct nucleophilic attacks to specific positions (e.g., C-5 vs. C-3) .

-

Biological optimization : Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(3-chlorophenyl)-1H-pyrazole hydrochloride, as anticancer agents. Research shows that certain pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to induce autophagy in A549 lung cancer cells and apoptosis in Hep-2 cancer cell lines, with some showing an IC50 value as low as 0.28 µM . The compound's structure allows for modifications that enhance its efficacy against specific cancers, making it a candidate for further drug development.

1.2 Anti-inflammatory Properties

The compound also displays anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Specific studies indicate that certain pyrazole compounds exhibit anti-inflammatory activity comparable to established drugs like diclofenac . This suggests a potential therapeutic role for this compound in treating inflammatory diseases.

Synthesis and Production

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various chemical processes. One notable method involves the reaction of appropriate chlorinated phenyl compounds with hydrazine derivatives under controlled conditions . The efficiency of synthesis is critical, as it can influence the cost and scalability of production for pharmaceutical applications.

2.2 Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of agrochemicals, such as fungicides and herbicides. For example, it is involved in the production of pyraclostrobin, a widely used fungicide that protects crops from fungal diseases . The ability to produce this compound efficiently is essential for meeting agricultural demands.

Case Studies

3.1 Cancer Therapeutics Development

A study focused on the development of pyrazole derivatives demonstrated the synthesis of compounds that exhibited promising anticancer activities against various cell lines. One derivative showed significant inhibition of cell proliferation with an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR), indicating its potential as a targeted therapy for cancers driven by this receptor .

3.2 Anti-inflammatory Drug Formulation

Another case study evaluated the anti-inflammatory effects of pyrazole derivatives compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings revealed that certain pyrazole compounds not only reduced inflammation but also had fewer gastrointestinal side effects than conventional NSAIDs, suggesting their suitability for long-term use in chronic inflammatory conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings/IC50 Values |

|---|---|---|

| Anticancer Activity | A549 Cell Line | IC50 = 0.28 µM |

| Anti-inflammatory | COX Inhibition | Comparable to diclofenac |

| Agrochemical Production | Intermediate for Pyraclostrobin | Essential for crop protection |

Wirkmechanismus

The mechanism of action of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Bromophenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine.

4-(3-Methoxyphenyl)-1H-pyrazole: Contains a methoxy group instead of chlorine.

4-(3-Nitrophenyl)-1H-pyrazole: Features a nitro group in place of chlorine.

Uniqueness

4-(3-chlorophenyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.

Biologische Aktivität

4-(3-Chlorophenyl)-1H-pyrazole hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C9H8ClN2·HCl. The compound features a pyrazole ring substituted with a chlorophenyl group, which is significant for its biological activity.

Synthesis Methods:

- General Methodology: The synthesis typically involves the reaction of 3-chlorobenzaldehyde with hydrazine derivatives followed by cyclization to form the pyrazole ring, which is then converted to its hydrochloride salt.

- Yield Optimization: Various solvents and reaction conditions have been explored to optimize yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis .

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against several bacterial and fungal strains. It has shown effectiveness against Mycobacterium tuberculosis and various pathogenic fungi .

- Anti-inflammatory Properties: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential: Some studies have indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cancer cell survival .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it can inhibit xanthine oxidase, a key enzyme in purine metabolism .

- Receptor Modulation: It potentially binds to various receptors, influencing cellular signaling pathways that regulate inflammation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 15.0 | |

| Antimycobacterial | Mycobacterium tuberculosis | 20.0 | |

| Anti-inflammatory | RAW 264.7 Cells | 25.0 | |

| Anticancer | HeLa Cells | 30.0 |

Notable Research Findings

- Antifungal Activity: A study found that derivatives of pyrazole showed promising antifungal activity against multiple strains, with some exhibiting IC50 values lower than established antifungal agents .

- Anti-inflammatory Effects: Another research highlighted the inhibition of nitric oxide production in macrophages treated with this compound, indicating its potential as an anti-inflammatory agent .

- Anticancer Studies: Investigations into the anticancer properties revealed that certain pyrazole derivatives could induce apoptosis in cancer cells through caspase activation pathways .

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-9-3-1-2-7(4-9)8-5-11-12-6-8;/h1-6H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUXEDGWGWFKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.